2-Amino-5-cyclohexylthiophene-3-carbonitrile
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Overview
Description
2-Amino-5-cyclohexylthiophene-3-carbonitrile is a heterocyclic compound with a thiophene ring substituted with an amino group at the 2-position, a cyclohexyl group at the 5-position, and a nitrile group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-cyclohexylthiophene-3-carbonitrile can be achieved through several methods. One common approach involves the Gewald reaction, which is a multi-component reaction involving a ketone, an activated nitrile, and elemental sulfur . The reaction conditions typically include the use of a base such as diethylamine (Et2NH) and can be conducted under solvent-free conditions using high-speed vibration milling .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the Gewald reaction provides a scalable route that can be optimized for industrial applications. The use of environmentally friendly catalysts and solvent-free conditions makes this method attractive for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-cyclohexylthiophene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted thiophenes .
Scientific Research Applications
2-Amino-5-cyclohexylthiophene-3-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Industry: The compound is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-amino-5-cyclohexylthiophene-3-carbonitrile involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other 2-aminothiophenes such as 2-amino-4,5-dihydrothiophene-3-carbonitrile and 2-amino-3-methylthiophene .
Uniqueness
What sets 2-amino-5-cyclohexylthiophene-3-carbonitrile apart is the presence of the cyclohexyl group, which can enhance its lipophilicity and potentially improve its ability to cross biological membranes. This structural feature may contribute to its unique biological activities compared to other 2-aminothiophenes .
Properties
IUPAC Name |
2-amino-5-cyclohexylthiophene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2S/c12-7-9-6-10(14-11(9)13)8-4-2-1-3-5-8/h6,8H,1-5,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSUMWCUTWRYASI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC(=C(S2)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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